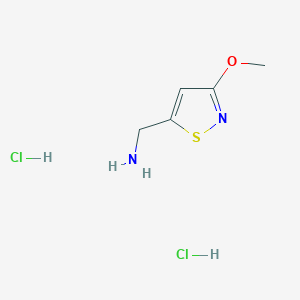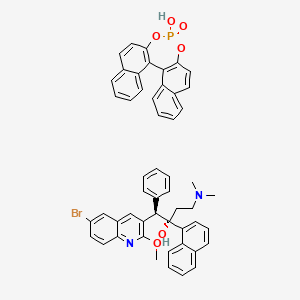
(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride” is a chemical compound with the IUPAC name (3-methoxyisothiazol-5-yl)methanamine dihydrochloride . It has a molecular weight of 217.12 .
Molecular Structure Analysis
The InChI code for “(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride” is 1S/C5H8N2OS.2ClH/c1-8-5-2-4(3-6)9-7-5;;/h2H,3,6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound “(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride” has a molecular weight of 217.12 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.科学的研究の応用
Pharmacological and Neuroprotective Applications
Compounds with structural similarities to psychoactive substances, such as 5-MeO-DALT, have been the subject of pharmacological, physiological, and toxicological studies. These substances, often discussed in the context of their psychoactive properties, also offer a window into the neuroprotective potential of similar compounds. For instance, research on methoxetamine, a compound related to ketamine, has highlighted its potential for understanding and treating neurobiological conditions due to its effects on the nervous system and its interaction with neurotransmitter systems (Corkery et al., 2012; Zawilska, 2014). These insights into the pharmacological and neuroprotective properties of structurally similar compounds suggest potential research applications in neuroscience, particularly in the development of therapeutic agents for neurological disorders.
Role in Plant Biology and Stress Response
Studies on compounds like melatonin (N-acetyl-5-methoxytryptamine) have illuminated their significant role in plant biology, particularly in stress response and growth regulation. Melatonin's multifunctional actions in plants range from regulating circadian rhythms to enhancing resistance against environmental stresses such as cold, drought, and salinity. This suggests that compounds with similar functionalities could have applications in agricultural biotechnology, focusing on improving crop resilience and productivity (Nawaz et al., 2016; Bose & Howlader, 2020).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of certain compounds, such as melatonin and its derivatives, have been extensively studied. These properties contribute to their potential in mitigating oxidative stress and inflammation, underlying mechanisms in many chronic diseases. Research in this area opens up possibilities for applying similar compounds in developing treatments for conditions characterized by inflammation and oxidative damage (Nabavi et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(3-methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.2ClH/c1-8-5-2-4(3-6)9-7-5;;/h2H,3,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIKNALGXRMNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride | |
CAS RN |
2490420-62-5 |
Source


|
| Record name | 1-(3-methoxy-1,2-thiazol-5-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2828114.png)




![Spiro[1,3-dihydrobenzimidazole-2,4'-oxane]](/img/structure/B2828120.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2828125.png)
![6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2828126.png)


![N-(3,4-dichlorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2828131.png)
![1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2828133.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate](/img/structure/B2828136.png)
